1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one
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Overview
Description
1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . This compound features a morpholine ring substituted with a hydroxymethyl group and an ethanone group, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one can be synthesized through several methods. One common approach involves the reaction of morpholine with formaldehyde and acetone under acidic conditions. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxymethyl group under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the morpholine ring can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological and pharmacological effects.
Comparison with Similar Compounds
Morpholine: A simpler analog without the hydroxymethyl and ethanone groups.
4-Hydroxymethylmorpholine: Lacks the ethanone group.
2-(Hydroxymethyl)morpholine: Lacks the ethanone group and has a different substitution pattern.
Uniqueness: 1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxymethyl and ethanone groups allows for diverse reactivity and applications, distinguishing it from other morpholine derivatives .
Properties
IUPAC Name |
1-[2-(hydroxymethyl)morpholin-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-6(10)8-2-3-11-7(4-8)5-9/h7,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDCPLTXBLXMAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOC(C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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